3-Ethyl-4-methylbenzoic acid
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Overview
Description
3-Ethyl-4-methylbenzoic acid is an organic compound with the molecular formula C10H12O2 It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the third position and a methyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-methylbenzoic acid typically involves the alkylation of toluene derivatives followed by oxidation. One common method is the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then oxidized using potassium permanganate or another suitable oxidizing agent to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products:
Oxidation: 3-Ethyl-4-methylbenzaldehyde or this compound.
Reduction: 3-Ethyl-4-methylbenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
3-Ethyl-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-ethyl-4-methylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Methylbenzoic acid: Lacks the ethyl group, resulting in different chemical properties and reactivity.
4-Ethylbenzoic acid: Lacks the methyl group, leading to variations in its applications and behavior.
3-Ethyl-4-methoxybenzoic acid: Contains a methoxy group instead of a methyl group, affecting its chemical and physical properties.
Uniqueness: This compound’s distinct structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted research and industrial applications .
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-ethyl-4-methylbenzoic acid |
InChI |
InChI=1S/C10H12O2/c1-3-8-6-9(10(11)12)5-4-7(8)2/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
CLWSOSCMXFUYNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)O)C |
Origin of Product |
United States |
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